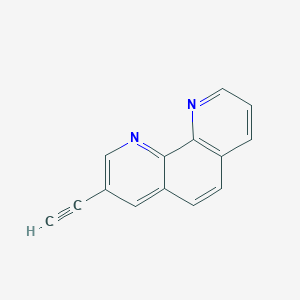

3-Ethynyl-1,10-phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethynyl-1,10-phenanthroline is a useful research compound. Its molecular formula is C14H8N2 and its molecular weight is 204.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

3-Ethynyl-1,10-phenanthroline serves as a versatile ligand in transition metal catalyzed reactions. Its rigid structure allows for effective coordination with metal centers, enhancing catalytic activity and selectivity.

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Metal Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd | 74 | |

| Sonogashira Reaction | Cu | Varies | |

| Palladium-Catalyzed Allylic Substitution | Pd | High | |

| Nickel-Catalyzed Michael Addition | Ni | High |

The compound has shown promising results in various coupling reactions, particularly in the Suzuki-Miyaura reaction where it facilitates the formation of carbon-carbon bonds efficiently without leading to polymerization issues typically associated with similar reactions .

Biological Applications

While 1,10-phenanthroline has demonstrated significant intercalation ability with DNA, its derivatives like this compound have been explored for their potential antibacterial properties. Research indicates that quaternary salts derived from 1,10-phenanthroline exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound Derivatives

The modification of the alkyl chain length in these salts appears to enhance their antibacterial properties, suggesting a potential pathway for developing new antimicrobial agents .

Materials Science

In materials science, this compound is utilized in the development of functionalized polymers and nanomaterials. Its ability to coordinate with various metals allows for the creation of metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies.

Case Study: Metal-Organic Frameworks (MOFs)

Research has indicated that incorporating this compound into MOFs can improve their structural integrity and functionality. For example, a study demonstrated that MOFs containing this ligand exhibited enhanced gas adsorption properties due to the favorable interactions between the ligand and gas molecules .

Analyse Des Réactions Chimiques

Sonogashira Coupling Reactions

This reaction is central to the synthesis of 3-ethynyl-1,10-phenanthroline derivatives. The ethynyl group undergoes palladium-catalyzed cross-coupling with aryl/vinyl halides, often under inert conditions.

Mechanism : The ethynyl group acts as a nucleophile, displacing halides in the presence of a palladium catalyst. This reaction is critical for extending conjugation in materials science applications .

Coordination Chemistry and Electrocatalysis

The compound forms stable complexes with transition metals like Cu(I), which are used in electrocatalytic applications.

Mechanism : The planar phenanthroline core enables π-π stacking and chelation, stabilizing metal centers. The Cu(I) complex catalyzes O₂ reduction via a two-electron transfer mechanism, requiring two Cu(I) centers for 4-electron reduction .

Click Chemistry for Surface Immobilization

The ethynyl group participates in azide-alkyne cycloaddition (click chemistry) to form covalent bonds on electrode surfaces.

Mechanism : The ethynyl group reacts with azide groups via a [3+2] cycloaddition to form triazole linkers, enabling durable immobilization of active catalysts .

Oxidation and Reduction Reactions

The ethynyl group undergoes oxidation to carbonyl derivatives, while the phenanthroline core can be reduced to dihydrophenanthroline.

Note : While specific oxidation/reduction data for this compound is limited, structural analogs suggest similar reactivity .

Substitution and Addition Reactions

The ethynyl group can be replaced via nucleophilic substitution or participate in electrophilic addition.

Mechanism : The trimethylsilyl group (if present) can be removed to expose terminal alkynes, enabling further functionalization .

Propriétés

Formule moléculaire |

C14H8N2 |

|---|---|

Poids moléculaire |

204.23 g/mol |

Nom IUPAC |

3-ethynyl-1,10-phenanthroline |

InChI |

InChI=1S/C14H8N2/c1-2-10-8-12-6-5-11-4-3-7-15-13(11)14(12)16-9-10/h1,3-9H |

Clé InChI |

JDIPHHLKZSYEBK-UHFFFAOYSA-N |

SMILES |

C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |

SMILES canonique |

C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.